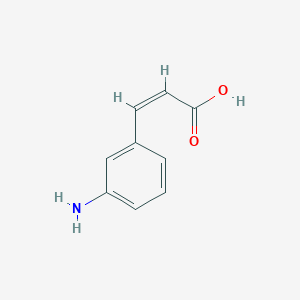

(2E)-3-(3-aminophenyl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660916 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1664-56-8 | |

| Record name | m-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Profile of 2e 3 3 Aminophenyl Acrylic Acid

A comprehensive understanding of the chemical and physical properties of (2E)-3-(3-aminophenyl)acrylic acid is fundamental to its application in research and development.

| Identifier | Value |

| IUPAC Name | (2E)-3-(3-aminophenyl)prop-2-enoic acid |

| CAS Registry Number | 127791-53-1 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Property | Value | Source |

| Appearance | White to Yellow to Orange powder to crystal | Current time information in Bangalore, IN. |

| Melting Point | 180.0 to 184.0 °C | Current time information in Bangalore, IN. |

| Solubility | Slightly soluble in water | researchgate.net |

Synthesis and Manufacturing Processes

Established Laboratory-Scale Synthesis Methods

A common and effective laboratory-scale synthesis involves a two-step process starting from 3-nitrobenzaldehyde (B41214). The initial step is a Knoevenagel or a similar condensation reaction with malonic acid or its equivalent to form (2E)-3-(3-nitrophenyl)acrylic acid. rsc.org This intermediate is then subjected to a reduction of the nitro group to an amino group. This reduction can be accomplished using various reagents, with tin(II) chloride (SnCl₂) in a suitable solvent like ethanol (B145695) being a frequently employed method. rsc.org

Another well-established route is the hydrolysis of the corresponding ester, methyl (2E)-3-(3-aminophenyl)acrylate. This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as methanol, tetrahydrofuran, and water. bhu.ac.in Subsequent acidification of the reaction mixture yields the desired this compound. bhu.ac.in

Potential Industrial-Scale Production Methodologies

While specific details on the industrial-scale manufacturing of this compound are not extensively documented in publicly available literature, the underlying synthetic strategies are amenable to scale-up. The Claisen-Schmidt condensation, for instance, is a robust reaction that has been optimized for large-scale preparations of other cinnamic acid derivatives. Current time information in Bangalore, IN. The development of continuous flow processes and the use of more sustainable and recyclable catalysts are areas of active research that could pave the way for more efficient and environmentally friendly industrial production of this and related compounds.

Structure Activity Relationship Sar and Mechanistic Investigations in Preclinical Studies

Rational Design and Synthesis of Derivatives for Biological Evaluation

The scaffold of (2E)-3-(3-aminophenyl)acrylic acid serves as a versatile starting point for chemical modification. Its structure presents several key regions for alteration: the amino group (-NH2), the carboxylic acid group (-COOH), and the phenyl ring. The rational design of derivatives often involves a hypothesis-driven approach to enhance potency, selectivity, or other pharmacological properties. researchwithrutgers.comnih.gov

A significant area of development has been its use as a precursor for histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net A key synthetic step in this process involves the conversion of the methyl ester of this compound into (2E)-3-(3-chlorosulfonylphenyl)acrylic acid methyl ester through diazotization and sulfonylation. researchgate.net This intermediate is then further modified. For instance, in the synthesis of the approved drug Belinostat (B1667918), the core structure is elaborated to introduce a hydroxamic acid moiety, which is a critical zinc-binding group for interacting with the active site of HDAC enzymes. researchgate.net

Another common strategy involves the Heck reaction, where a precursor like 3-bromobenzoic acid is reacted with methyl acrylate (B77674) to form a methyl cinnamate (B1238496) derivative. nih.gov This cinnamate can then be converted to an acyl chloride and condensed with various amines to create a library of amide derivatives. Subsequent conversion of the ester to a hydroxamic acid yields the final target compounds for biological screening. nih.gov These systematic modifications allow for the exploration of how different substituents on the phenyl ring or alterations to the acrylic acid chain impact biological activity. nih.gov

Enzyme Inhibition Studies of Compound Derivatives

The derivatives of this compound have been evaluated against several classes of enzymes implicated in various diseases.

Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of conditions like myasthenia gravis and Alzheimer's disease. nih.gov While the broader class of acrylic acid derivatives has been explored for numerous biological activities, specific data on the cholinesterase inhibitory activity of derivatives of this compound is not extensively detailed in the reviewed literature.

HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. researchgate.netgoogle.com Derivatives of this compound form the basis of potent HDAC inhibitors. researchgate.net The general structure of these inhibitors consists of a "cap" group that interacts with the surface of the enzyme, a "linker" region (often the acrylic acid-derived backbone), and a "zinc-binding group" (ZBG) that chelates the zinc ion in the enzyme's active site. researchgate.netnih.gov

Belinostat is a prominent example, functioning as a potent, pan-inhibitor of human Class I and Class II HDACs. researchgate.net Research into analogs has identified compounds with low nanomolar IC50 values against HDACs. researchgate.net For example, a series of belinostat analogs were synthesized and evaluated, with some compounds showing significant inhibitory activity. nih.gov The introduction of a hydroxamic acid function is a key determinant of this activity. nih.gov

Below is a table of selected Belinostat analogs and their reported inhibitory concentrations.

| Compound ID | Structure Description | IC50 (HDAC) | Source |

| 7h | (E)-N-(2-aminophenyl)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide | Not specified, but synthesized as a target HDAC inhibitor. | nih.gov |

| 7k | (E)-N-(3-bromophenyl)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)benzamide | Not specified, but synthesized as a target HDAC inhibitor. | nih.gov |

| 7o | (E)-3-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)-N-(pyridin-2-yl)benzamide | Not specified, but synthesized as a target HDAC inhibitor. | nih.gov |

| Belinostat | (E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide | Potent pan-HDAC inhibitor. | researchgate.netresearchgate.net |

Note: Specific IC50 values for all analogs are not always provided in the cited literature, but their synthesis is part of targeted HDAC inhibitor discovery programs.

Lipoxygenases (LOXs) and cyclooxygenases (COXs) are key enzymes in the arachidonic acid cascade, leading to the production of inflammatory mediators. nih.govmdpi.com Dual inhibitors of these enzymes are of interest for treating inflammatory conditions. A study on novel acrylic acid derivatives, while not direct derivatives of the 3-amino-phenyl variant, provides insight into the potential of this chemical class. nih.gov In that series, derivatives bearing thienyl, furfuryl, and 3,5-di-tert-butyl-4-hydroxyphenyl substituents were synthesized and tested. nih.gov

The findings from this related series are summarized below:

| Compound ID | Description | LOX Inhibition | COX-1 Inhibition | Source |

| 4I | 3,5-di-tert-butyl-4-hydroxyphenyl acrylic acid derivative | IC50 = 100 μM | Not specified as best | nih.gov |

| 1I | Thienyl acrylic acid derivative | Not specified as best | 75% inhibition at 100 μM | nih.gov |

| 2II | Furfuryl acrylic acid derivative | Not specified as best | 75% inhibition at 100 μM | nih.gov |

Docking simulations for the active compounds suggested that hydrophobic interactions are key drivers for enzyme-inhibitor binding. nih.gov

Receptor Antagonist/Agonist Activities

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its activity is modulated by a co-agonist binding site for glycine (B1666218). mdpi.com Antagonists of this glycine site can temper NMDA receptor overactivation, a mechanism implicated in neurodegenerative disorders. mdpi.comnih.gov

While this compound itself is not a primary antagonist, structurally related compounds, particularly quinoxaline (B1680401) derivatives, have been identified as potent antagonists at this site. nih.govresearchgate.netnih.gov For example, kynurenic acid and its derivatives are known to inhibit glycine binding. nih.gov The development of 5-arylaminomethylquinoxaline-2,3-diones has yielded potent antagonists for the NMDA glycine-binding site, with some also showing activity at AMPA receptors. nih.gov This line of research demonstrates that aromatic structures with amino and acidic functionalities, analogous to the this compound scaffold, are a foundation for designing modulators of excitatory amino acid receptors. researchgate.net

Preclinical Antimicrobial and Antiparasitic Efficacy

The core structure of cinnamic acid and its derivatives has been a subject of interest for its biological activities. The introduction of an amino group at the meta-position of the phenyl ring in the acrylic acid backbone, as seen in this compound, modulates its physicochemical properties and, consequently, its interaction with biological targets.

Activity Against Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

While direct and extensive experimental data on the antibacterial activity of this compound against key pathogenic strains is not extensively documented in publicly available research, studies on related aminocinnamic acid derivatives provide some insights. For instance, 4-aminocinnamic acid, a positional isomer, has demonstrated inhibitory activity against Bacillus subtilis and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 602 µM and 708 µM, respectively researchgate.net. However, a comprehensive profile of the antimicrobial properties of the 3-amino positional isomer remains to be fully elucidated researchgate.net.

In contrast, a study on a series of novel 3-amidophenol derivatives, which share a structural resemblance to the core compound, indicated a lack of inhibitory activity against representative Gram-positive and Gram-negative bacteria dergipark.org.tr. This suggests that the specific nature and substitution on the amino and carboxyl groups are critical for antibacterial efficacy. Further research is necessary to systematically evaluate the antibacterial spectrum of this compound against a panel of clinically relevant bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Antibacterial Activity of Aminocinnamic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| 4-Aminocinnamic acid | Bacillus subtilis | 602 µM | researchgate.net |

| 4-Aminocinnamic acid | Escherichia coli | 708 µM | researchgate.net |

| 3-Amidophenol derivatives | Gram-positive & Gram-negative bacteria | No significant activity | dergipark.org.tr |

Note: This table includes data on related compounds due to the limited direct information on this compound.

Activity Against Parasitic Organisms (e.g., Plasmodium falciparum, Trypanosoma brucei brucei)

The potential of cinnamic acid derivatives extends to the domain of antiparasitic agents. A notable finding is the activity of methyl (E)-3-(3-aminophenyl)acrylate, the methyl ester of the title compound, against a chloroquine-sensitive strain of Plasmodium falciparum and Trypanosoma brucei brucei ontosight.ai. This indicates that the (E)-3-(3-aminophenyl)acrylic acid scaffold is a promising starting point for the development of novel antimalarial and antitrypanosomal agents. The esterification of the carboxylic acid group may influence the compound's permeability and intracellular concentration, thereby affecting its parasiticidal activity.

Further supporting the potential of this chemical class, a study involving the synthesis of peptide conjugates of 3-(3-nitrophenyl)-acrylic acid, a closely related precursor, demonstrated considerable growth inhibition activity against Leishmania semanticscholar.org. While the specific parasites differ, this finding underscores the potential of the substituted phenylacrylic acid motif in targeting protozoan parasites.

Table 2: Antiparasitic Activity of this compound Derivatives

| Compound | Parasitic Organism | Activity | Reference |

| methyl (E)-3-(3-aminophenyl)acrylate | Plasmodium falciparum (chloroquine-sensitive) | Active | ontosight.ai |

| methyl (E)-3-(3-aminophenyl)acrylate | Trypanosoma brucei brucei | Active | ontosight.ai |

| Peptide conjugate of 3-(3-nitrophenyl)-acrylic acid | Leishmania | Growth inhibition | semanticscholar.org |

Note: This table presents data on derivatives of this compound.

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

Cinnamic acid and its derivatives have a long history of investigation for their antitubercular properties nih.gov. Research has indicated that the free carboxylic acid and the α,β-unsaturation in the cinnamic acid structure are crucial for activity against Mycobacterium tuberculosis mdpi.com. Among positional isomers, 2-coumaric acid has shown the most potent activity .

Table 3: Antitubercular Activity of Cinnamic Acid Derivatives

| Compound/Derivative Class | Mycobacterium Strain | Activity (MIC) | Key Structural Feature | Reference |

| Cinnamic acid | M. tuberculosis H37Rv | 270–675 µM | Free carboxylic acid, α,β-unsaturation | mdpi.com |

| 2-Coumaric acid | M. tuberculosis H37Rv | 122 µM | Positional isomer | |

| 3-Amidophenol derivatives | M. tuberculosis H37Ra | 0.25-5 μg/mL | 3-amidophenol scaffold | dergipark.org.tr |

| 3-Amidophenol derivatives | M. tuberculosis H37Rv & MDR strains | 0.39-3.12 μg/mL | 3-amidophenol scaffold | dergipark.org.tr |

Note: This table highlights the antitubercular potential of the broader class of cinnamic acid derivatives.

Investigation of Molecular Mechanisms of Action (Preclinical)

Understanding the molecular mechanisms through which a compound exerts its biological effects is paramount for rational drug design and development. For this compound, this area of research is still in its nascent stages, with investigations primarily focused on related derivatives.

Target Identification and Validation

The specific molecular target(s) of this compound have not yet been definitively identified and validated. However, research on the broader class of cinnamic acid derivatives has suggested several potential avenues of action. For instance, some phenylcinnamide derivatives have been shown to interact with microtubules, interfering with the dynamics of tubulin polymerization, a mechanism relevant to anticancer activity but which could also have implications for eukaryotic parasites nih.gov.

In the context of anticancer research, which can sometimes provide clues for antimicrobial mechanisms, some cinnamic acid derivatives have been investigated as inhibitors of matrix metalloproteinase-9 (MMP-9) nih.gov. Molecular docking studies have been employed to explore the binding interactions of these derivatives within the active site of such enzymes. While these studies provide a framework, the direct molecular targets for the antimicrobial and antiparasitic effects of this compound remain an active area for future investigation.

Binding Interactions and Ligand-Target Dynamics

Detailed studies on the binding interactions and ligand-target dynamics of this compound are currently lacking. Computational modeling, such as molecular docking and simulation, represents a valuable tool for predicting potential interactions with biological targets. For related cinnamic acid derivatives, docking studies have been performed to elucidate binding modes. For example, in the context of anticancer research, the interaction of derivatives with tubulin has been modeled to understand the structural requirements for activity nih.gov.

The amino and carboxylic acid groups of this compound are expected to play a crucial role in forming hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket of a target protein. The phenyl ring can engage in hydrophobic and π-π stacking interactions. Future research combining computational predictions with experimental validation, such as X-ray crystallography or cryo-electron microscopy of the ligand-target complex, will be essential to delineate the precise binding interactions and dynamics.

Cellular Pathway Modulation

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information detailing the specific cellular pathways modulated by This compound .

At present, the scientific community has not published any research that would allow for a detailed discussion of its effects on cellular functions, such as the inhibition or activation of specific enzymes (e.g., kinases), transcription factors, or its interaction with cellular receptors. Therefore, data tables and detailed research findings on its cellular pathway modulation cannot be provided.

Further research is required to determine the biological activity and the mechanism of action of This compound at the cellular level.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations are fundamental to predicting molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and predicting the reactivity of compounds like (2E)-3-(3-aminophenyl)acrylic acid. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of the atoms. researchgate.netrasayanjournal.co.in

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute global reactivity descriptors, which help in understanding the chemical behavior of the molecule. rasayanjournal.co.indergipark.org.tr These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions.

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Ionization Potential | I | ~6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | ~1.8 eV | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | ~2.35 eV | Measures the resistance to change in electron distribution. rasayanjournal.co.in |

| Electronegativity | χ | ~4.15 eV | The power of an atom to attract electrons to itself. dergipark.org.tr |

| Electrophilicity Index | ω | ~3.67 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. dergipark.org.tr |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. rasayanjournal.co.inscience.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO Energy (EHOMO) | -5.8 | Primarily on the 3-aminophenyl ring |

| LUMO Energy (ELUMO) | -1.9 | Primarily on the acrylic acid group |

| Energy Gap (ΔE) | 3.9 | Indicates chemical reactivity and kinetic stability |

Topological analyses, such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are used to study and quantify non-covalent interactions within and between molecules. science.govscience.gov These interactions, particularly hydrogen bonds, play a vital role in the crystal structure and biological activity of compounds. researchgate.net

NBO analysis provides a detailed picture of the charge transfer and orbital interactions between electron donors and acceptors. For this compound, NBO analysis can quantify the strength of intermolecular hydrogen bonds formed by the amino (-NH2) and carboxylic acid (-COOH) groups. wisc.edu For instance, it can reveal strong interactions between the carboxylic acid proton and an acceptor atom on a neighboring molecule. AIM theory complements this by analyzing the electron density to characterize the nature of these chemical bonds and interactions. science.gov

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) of C=O | σ(O-H) of COOH | Hydrogen Bond | ~25.5 |

| LP(N) of NH₂ | σ(O-H) of COOH | Hydrogen Bond | ~8.2 |

| LP(O) of O-H | σ*(N-H) of NH₂ | Hydrogen Bond | ~5.1 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with larger biological systems, such as proteins. These methods provide insights into the potential pharmacological applications of a compound.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is essential for drug discovery, as it helps to understand the binding mode and affinity of a ligand to its target. researchgate.netbohrium.com

For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor. For example, based on the activities of similar structures, it could be docked into the active sites of enzymes like tubulin or various kinases. asianpubs.org The results would reveal the binding energy, a measure of the affinity, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Tubulin | -7.8 | ARG217, LYS254, ASP350 | Hydrogen Bonds, Electrostatic |

| Kinase XYZ | -8.5 | LEU197, VAL292, PHE381 | Hydrogen Bonds, Hydrophobic |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. An MD simulation of this compound, either in solution or bound to a protein, can offer valuable insights into its conformational flexibility and the stability of its interactions. mdpi.com

Starting from a docked pose obtained from molecular docking, an MD simulation can assess the stability of the ligand-protein complex. nih.gov It can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and how surrounding water molecules mediate these interactions. Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is founded on the principle that variations in a molecule's structural or physicochemical properties lead to proportional changes in its biological effects. nih.gov For derivatives of cinnamic acid, including this compound, QSAR studies have been pivotal in identifying key molecular features that govern their therapeutic potential.

The biological activity of cinnamic acid derivatives is predicted by analyzing various structural descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Researchers have successfully used QSAR to correlate the structural features of cinnamic acid derivatives with a range of biological activities, including antimicrobial, antitubercular, and anticancer effects. nih.govresearchgate.netnih.gov For instance, in studies of antitubercular activity against Mycobacterium tuberculosis, descriptors related to the physicochemical properties of the cinnamic acid scaffold have been identified as crucial for predicting efficacy. nih.gov

A study on a series of cinnamic acid derivatives synthesized as potential antibacterial and antifungal agents utilized multiple linear regression analysis to establish a correlation between calculated physicochemical parameters and antimicrobial activity. The models indicated that Gram-negative bacteria like Escherichia coli and the fungus Candida albicans were particularly sensitive. researchgate.net Similarly, 3D-QSAR models have been employed to design novel cinnamic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety with enhanced antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.govacs.org

Topological indices (TIs) and atom pairs (APs) have also served as effective descriptors for developing QSAR models. nih.gov These descriptors can be categorized as topostructural (TS), which describe the atomic connectivity, and topochemical (TC), which consider the chemical nature of the atoms. nih.gov The use of such descriptors has produced high-quality predictive models for the anticancer activity of related structures like 2-phenylindoles. nih.gov More complex 3D descriptors, which capture functional properties through molecular interaction fields, can group together compounds with different chemical structures but similar biological functions. nih.gov

The following table summarizes key structural descriptors and the biological activities they help predict in cinnamic acid derivatives and related compounds.

| Descriptor Type | Specific Descriptors/Methods | Predicted Biological Activity | Reference |

| Physicochemical | Log P (lipophilicity), Molar Refractivity | Antimicrobial, Antitubercular | nih.govresearchgate.net |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Antibacterial (Plant Pathogens) | nih.govacs.org |

| Topological | Topostructural (TS) & Topochemical (TC) Indices | Anticancer | nih.gov |

| Molecular Field | Pentacle Descriptors (Hydrophobic, H-bond donor/acceptor fields) | General Biological Function | nih.gov |

This table is interactive. Click on the headers to sort.

The development of robust predictive models is a primary goal of QSAR studies, enabling the virtual screening and rational design of new compounds with improved efficacy. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to build these models, establishing a linear equation that relates a set of molecular descriptors to the biological activity. nih.gov

In the context of antitubercular agents, a QSAR model was developed for a dataset of 54 cinnamic acid derivatives (CAD) with known Minimum Inhibitory Concentration (MIC) values against the Mtb H37Rv strain. nih.gov The biological activity data is typically converted to a logarithmic scale (e.g., pMIC or pIC50) for QSAR analysis to ensure a more normal data distribution. nih.govasianpubs.org The resulting models are rigorously validated to ensure their predictive power.

For example, a QSAR study on 2-phenylacrylonitriles with activity against breast cancer cell lines (MCF-7) led to a predictive model for cytotoxicity. nih.gov This model was developed to support ongoing synthetic efforts and provide crucial structure-activity information for designing new compounds targeting the Arylhydrocarbon Receptor (AhR). nih.gov The quality of a QSAR model is often assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A high Q² value (typically > 0.5) is indicative of a model with good predictive ability.

The table below presents a hypothetical example of data used in developing a QSAR model, illustrating the relationship between descriptors and observed activity for a series of cinnamic acid analogs.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Observed Activity (log 1/IC50) | Predicted Activity (log 1/IC50) |

| Analog 1 | 2.5 | 3.1 | 5.4 | 5.3 |

| Analog 2 | 2.8 | 3.5 | 5.9 | 5.8 |

| This compound | 1.9 | 4.2 | 4.8 | 4.9 |

| Analog 4 | 3.1 | 2.9 | 5.7 | 5.6 |

| Analog 5 | 2.2 | 4.5 | 5.1 | 5.2 |

This table is interactive and for illustrative purposes. The data for this compound is highlighted.

These predictive models are invaluable in medicinal chemistry, allowing researchers to prioritize the synthesis of candidates with the highest probability of success, thereby saving time and resources in the drug discovery process. nih.govbeilstein-journals.org

Advanced Applications in Materials Science and Chemical Sensing

Polymer Chemistry and Material Engineering

The unique molecular architecture of (2E)-3-(3-aminophenyl)acrylic acid, featuring both a polymerizable acrylate (B77674) moiety and a reactive amine, makes it a valuable monomer in the synthesis of a variety of functional polymers.

Monomeric Applications in Polymer Synthesis

This compound can function as a monomer in polymerization reactions. The acrylate group, with its carbon-carbon double bond, is capable of undergoing polymerization, making it useful in polymer chemistry. cymitquimica.com This reactivity allows for its incorporation into polymer chains, leading to the creation of materials with specific functionalities. For instance, polymers containing acrylic acid ester moieties can be synthesized by polymerizing the corresponding monomer in a solvent like toluene (B28343) with an initiator. google.com The presence of both the amino group and the carboxylic acid group on the phenyl ring enhances its potential for further chemical modifications and interactions within a polymer structure. cymitquimica.com

Development of Bio-based Polymers (Polyimides, Polyamides)

There is a growing trend in developing high-performance polymers from renewable, bio-based resources to address environmental concerns. researchgate.net Aromatic diamines are key components in the synthesis of high-performance polymers like polyimides. For example, partially bio-based aromatic diamines derived from natural sources like cardanol (B1251761) have been used to create processable polyimides with good thermal stability. researchgate.net While direct synthesis of polyimides from this compound is not extensively documented, its aminophenyl structure is analogous to the diamines used in these processes. For instance, tris(4-aminophenyl)amine (B13937) (TAPA) is used to synthesize polyimides for applications in adsorption and photocatalysis. acs.org The amino group on this compound could similarly react with dianhydrides to form polyimides.

Furthermore, the presence of both an amino group and a carboxylic acid group makes this compound a suitable candidate for the synthesis of polyamides. Polyamides are often formed through the condensation reaction between diamines and dicarboxylic acids. This compound contains both necessary functional groups within a single molecule, allowing for potential self-polymerization or copolymerization with other monomers to create functional polyamides.

Graft Copolymers and Functionalized Polymer Systems

Graft copolymers, which consist of a main polymer backbone with attached side chains of a different composition, are a significant area of materials research. mdpi.com The functional groups of this compound make it suitable for creating such systems. The amino group can be used to initiate the grafting of polymer chains onto existing backbones or can be the site for attaching the monomer to a functionalized polymer. For example, research has shown the grafting of polymers onto materials like chitosan (B1678972) through reactions involving amino groups. mdpi.com

In functionalized polymer systems, specific chemical groups are incorporated to impart desired properties. Poly(acrylic acid) (PAA) is a common polymer backbone that can be functionalized for various applications. acs.org A recent study demonstrated the grafting of 3-aminophenyl boronic acid onto a PAA backbone to create a highly adhesive binder for Si anodes. acs.org This process involves forming an amide bond between the carboxylic acid groups of PAA and the amino group of the aminophenyl compound. acs.org Similarly, the amino group of this compound could be used to graft it onto PAA or other carboxylated polymers, while its own carboxylic acid and acrylate groups would be available for further reactions or to provide specific functionality.

Applications in Adhesives and Coatings

The inherent reactivity of acrylate compounds makes them useful in the formulation of adhesives and coatings. cymitquimica.com The ability of the acrylic group to polymerize forms the basis of many adhesive and coating systems. The presence of a polar amino group on the phenyl ring can enhance adhesion to various substrates through hydrogen bonding and other intermolecular forces. Phosphonic acid monomers, for example, have been studied for their strong adhesion in dental materials. researchgate.net Similarly, the functional groups of this compound could contribute to enhanced adhesive properties when incorporated into polymer formulations. cymitquimica.com

Optoelectronic Materials and Dyes

Organic materials with specific electronic properties are crucial for developing next-generation optoelectronic devices. The focus is often on molecules with π-conjugated systems and electron donor-acceptor groups, which can lead to desirable non-linear optical (NLO) properties.

Use in Non-Linear Optics and Optoelectronics

Organic π-conjugated molecules are of significant interest for their potential in creating low-cost, multifunctional devices such as LEDs, sensors, and photovoltaic cells, owing to their potential for high optical non-linearity and fast response times. ias.ac.in The structure of this compound, featuring an electron-donating amino group and an electron-accepting acrylic acid group connected by a π-conjugated phenyl ring, fits the donor-π-acceptor (D-π-A) design concept that is often employed for NLO materials. ias.ac.in

Research into related compounds demonstrates this potential. For example, theoretical studies on 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, a triphenylamine (B166846) derivative, show that its structure leads to promising NLO and optoelectronic properties. ias.ac.in The non-coplanar structure of its benzene (B151609) rings is beneficial for reducing molecular aggregation, which is important for applications in photovoltaic cells. ias.ac.in The third-order NLO properties of materials are investigated for their applications in optoelectronics. scirp.org The enhancement of these properties is often linked to factors like π-delocalization length and the strength of donor-acceptor groups. scirp.org Chalcones with fused-aromatic structures have been shown to exhibit significant NLO activity, including self-defocusing effects, and possess high thermal stability, making them suitable for device applications. researchgate.net The molecular architecture of this compound suggests its potential as a chromophore for NLO applications, where its properties could be tuned through chemical modification. scirp.org

Interactive Data Table: Properties of Related Functional Polymers

This table summarizes the properties of functional polymers synthesized using monomers with similar functional groups to this compound, highlighting the potential characteristics of polymers derived from it.

| Polymer System | Monomer(s) | Key Properties | Potential Application |

| Partially Bio-based Polyimide researchgate.net | 1,1-bis(4-aminophenyl)-3-pentadecylcyclohexane, Aromatic Dianhydrides | Soluble in organic solvents, film-forming, high thermal stability (T10 up to 515°C), Tg from 161–254°C. | Melt-processable high-performance materials, alignment layers in LCDs. |

| PAA-grafted Binder acs.org | Poly(acrylic acid), 3-Aminophenyl boronic acid | Self-healable, highly adhesive. | Aqueous binder for Si anodes in batteries. |

| Tris(4-aminophenyl)amine-based Polyimide acs.org | Tris(4-aminophenyl)amine, Pyromellitic dianhydride | High adsorption capacity, photocatalytic activity when combined with graphitic carbon nitride. | Removal of organic dyes from wastewater. |

| Phenylethynyl-Terminated Imide (PETI) mdpi.com | Dianhydride, Diamine, 4-Phenylethynyl phthalic anhydride | High thermal stability (cured at ~370°C), excellent mechanical strength. | High-temperature aerospace and aircraft resin matrices. |

Sensitizers in Dye-Sensitized Solar Cells

This compound belongs to a class of organic molecules known as donor-π-acceptor (D-π-A) dyes, which are fundamental components in Dye-Sensitized Solar Cells (DSSCs). researchgate.net In this architecture, the aminophenyl group serves as the electron donor (D), the acrylic acid moiety acts as the electron acceptor (A) and anchoring group to the semiconductor surface, and the ethylene (B1197577) group functions as the π-conjugated bridge. researchgate.net The efficacy of a DSSC is highly dependent on the properties of the sensitizing dye.

The primary role of the dye is to absorb sunlight and, upon excitation, inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). ajchem-a.com For a dye to be effective, it must possess several key characteristics:

Broad Absorption Spectrum: The dye should absorb light over a wide range of the visible and near-infrared spectrum to maximize light harvesting. researchgate.netrsc.org

Efficient Electron Injection: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level than the semiconductor's conduction band to facilitate electron injection. rsc.orgacs.org

Effective Dye Regeneration: The Highest Occupied Molecular Orbital (HOMO) of the dye should be at a lower energy level than the redox potential of the electrolyte to allow for efficient regeneration of the oxidized dye. rsc.orgacs.org

Strong Adsorption: The dye needs to have anchoring groups, like the carboxylic acid group in this compound, to bind strongly to the TiO₂ surface. rsc.org

Stability: The dye must be chemically, thermally, and photochemically stable to ensure the long-term performance of the solar cell. rsc.org

Research into various D-π-A dyes demonstrates how molecular engineering can tune these parameters. For example, modifying the donor or π-bridge in similar dye structures has led to significant improvements in efficiency. ajchem-a.comnih.gov

Table 1: Performance of Various D-π-A Organic Dyes in Dye-Sensitized Solar Cells This table presents data for representative organic dyes to illustrate typical performance metrics.

| Dye Name/Reference | Donor Group | Acceptor/Anchor | Efficiency (η) | Jsc (mA/cm²) | Voc (mV) | FF |

|---|---|---|---|---|---|---|

| WS3 acs.org | D35 | Cyanoacrylic acid | 7.4% | - | 890 | - |

| 2-Ryu-4 mdpi.com | Diphenylamino | Cyanoacrylic acid | >6.0% | - | - | - |

| TPA-3 rsc.org | Triphenylamine | Cyanoacrylic acid | 6.9% | - | - | - |

| Dye 11 nih.gov | Indoline | Carboxylic acid | 4.7% (solid state) | - | - | - |

| TC12 researchgate.net | Triphenylamine | Cyanoacrylic acid | 5.05% | - | - | - |

Analytical Chemistry Applications

The unique chemical structure of this compound and its derivatives makes them valuable in various analytical chemistry techniques.

Reactive Matrices for Mass Spectrometry (e.g., MALDI-MS)

In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a matrix is used to co-crystallize with an analyte, absorb laser energy, and facilitate the ionization of the analyte. While traditional matrices are often acidic, there is growing interest in "reactive matrices." These matrices not only perform the standard functions but also chemically react with the analyte to enhance its ionization efficiency or enable selective detection. nih.gov

A derivative of this compound, 2-phenyl-3-(p-aminophenyl)acrylonitrile (PAPAN), has been successfully employed as a reactive matrix for the sensitive and selective analysis of glycans. nih.gov The PAPAN molecule, which is a derivative of α-cyanocinnamic acid, can react with the terminal aldehyde group of glycans. This covalent tagging significantly improves the ionization efficiency of the glycans, which are typically difficult to analyze with high sensitivity. nih.gov

The benefits of using PAPAN as a reactive matrix include:

Enhanced Sensitivity: A 100-fold improvement in detection sensitivity for glycans was observed compared to the standard matrix 2,5-dihydroxybenzoic acid (DHB). nih.gov

Selective Ionization: The matrix was found to suppress the ionization of peptides, allowing for the selective detection of N-glycans from complex biological samples without extensive purification. nih.gov

Improved Fragmentation: The use of the PAPAN matrix also led to enhanced fragmentation during tandem mass spectrometry (MS/MS) analysis, which aids in the detailed structural interpretation of the glycans. nih.gov

Table 2: Comparison of Reactive Matrix (PAPAN) vs. Standard Matrix (DHB) for Glycan Analysis

| Feature | PAPAN (Reactive Matrix) | DHB (Standard Matrix) |

|---|---|---|

| Analyte Class | Glycans | General purpose |

| Mechanism | Covalent reaction with analyte + energy absorption | Energy absorption, proton transfer |

| Sensitivity | ~100-fold higher for glycans nih.gov | Baseline |

| Selectivity | High for glycans, suppresses peptide ions nih.gov | Low, ionizes multiple compound classes |

| Structural Info (MS/MS) | Enhanced fragmentation nih.gov | Standard fragmentation |

Development of Chemical Sensors and Probes

The structure of this compound is well-suited for the development of chemical sensors and probes. The aminophenyl group can act as a binding site for various analytes, such as metal ions or anions, while the conjugated acrylic acid system provides a mechanism for signal transduction, often through colorimetric or fluorometric changes. Furthermore, the acrylic acid moiety allows the molecule to be polymerized or grafted onto surfaces to create solid-state sensor devices. semanticscholar.org

Polymeric chemosensors are recognized for their potential for higher sensitivity compared to their small-molecule counterparts. semanticscholar.org Research has explored incorporating sensor molecules into various polymer backbones, including those derived from acrylic acid. semanticscholar.org In one study, a hydroxyaromatic 1,2,3-triazole sensor was incorporated into polymers derived from acrylic acid, methyl methacrylate, and styrene (B11656) to detect anions like fluoride. semanticscholar.org This approach demonstrates how a sensing unit can be integrated into a polymer matrix to create a functional sensor material.

The aminophenyl moiety is a known recognition group for various analytes. For instance, polymers containing aniline (B41778) or aminophenol units have been investigated for sensing applications. Poly(3-aminophenol) has been used in the development of electrochemical sensors. researchgate.net The this compound molecule could similarly be polymerized or copolymerized to create sensor films. The interaction of an analyte with the amino groups along the polymer backbone could induce a measurable change in the material's optical or electrical properties, forming the basis of a sensor. semi.ac.cn

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid and its derivatives is an active area of research, with a growing emphasis on developing more efficient and environmentally friendly methods.

One established synthetic route involves the Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with malonic acid, followed by esterification and subsequent reduction of the nitro group to an amine. A greener approach to a related compound, methyl (2E)-3-(3-aminophenyl)prop-2-enoate, utilizes tin(II) chloride for the reduction step. Another method describes the synthesis starting from an intermediate, which is then hydrolyzed using lithium hydroxide (B78521) to yield the final product with high efficiency. chemicalbook.com

The principles of green chemistry are increasingly being integrated into the synthesis of acrylic acids and their derivatives. d-nb.infomsuniv.ac.in This includes the use of renewable feedstocks, catalytic reactions, and the minimization of waste. For instance, research into the biobased synthesis of acrylic acid from furfural, a biomass-derived platform chemical, highlights a move towards more sustainable production methods. d-nb.info The use of environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions exemplifies this trend. d-nb.info Furthermore, the development of catalysts that can be easily separated and reused, such as selenium-modified microgels for acrolein oxidation, contributes to greener synthetic processes. maastrichtuniversity.nl

Future research in this area is likely to focus on:

Developing novel catalytic systems that offer higher yields and selectivity under milder reaction conditions.

Exploring one-pot synthesis strategies to reduce the number of reaction steps and purification processes. mdpi.com

Utilizing alternative energy sources like microwave irradiation and sonochemistry to accelerate reactions and improve energy efficiency. msuniv.ac.in

Investigating the use of biodegradable starting materials and solvents to minimize environmental impact. msuniv.ac.in

Advanced Material Applications and Device Integration

The unique chemical structure of this compound and its polymers opens up possibilities for their use in advanced materials and device integration.

Poly(3-(3-aminophenyl) propionic acid), a related polymer, has been used to create a new matrix for biomolecule coupling on the surface of graphite (B72142) electrodes. biomedres.usbiomedres.us This indicates potential applications in the development of biosensors. The electropolymerization of this material allows for the retention of carboxylate groups, which are crucial for subsequent immobilization of biomolecules like peptides for detecting tumor markers. biomedres.usbiomedres.us

The broader field of advanced polymers is constantly seeking new monomers to create materials with specific functionalities. acs.org Polymers derived from acrylic acid and its analogs are being explored for a wide range of applications, including:

Drug Delivery: Biodegradable polymeric nanoparticles are being investigated as carriers for the controlled release of anticancer drugs. biomedres.us

Coatings: UV-curable films based on urethane (B1682113) acrylate (B77674) and acrylic acid have been developed for metal coatings, with the acrylic acid content influencing adhesion properties. researchgate.net

Smart Materials: Materials that respond to external stimuli are being designed for applications ranging from sensors to artificial skin. researchgate.net

Micro/Nanorobotics: Advanced materials, including polymers, are crucial for constructing micro/nanorobots for applications in environmental remediation, biosensing, and therapeutics. rsc.org

Future research will likely focus on tailoring the properties of polymers derived from this compound for specific applications by controlling their molecular weight, architecture, and functional groups. The integration of these materials into electronic and biomedical devices is a promising area for further investigation. mdpi.com

Deepening Mechanistic Understanding in Preclinical Biological Contexts

This compound and its derivatives have shown potential in various preclinical biological studies, warranting further investigation into their mechanisms of action.

The compound has been identified as a potential lead for developing new therapeutic agents due to its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai It has also been investigated as a potential inhibitor of certain enzymes and receptors. ontosight.ai For example, hybrids of tacrine (B349632) and cinnamic acid derivatives have been synthesized and evaluated as multi-target inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and butyrylcholinesterase. rsc.orgrsc.org

Furthermore, derivatives of this compound have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.net The acrylamide (B121943) moiety in some derivatives has been shown to act as an irreversible kinase inhibitor, demonstrating potent activity against certain mutations in the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. sci-hub.se

Future preclinical research should aim to:

Elucidate the specific molecular targets and signaling pathways affected by this compound and its analogs.

Conduct in-depth structure-activity relationship (SAR) studies to optimize the therapeutic potential and minimize off-target effects. rsc.org

Investigate the pharmacokinetic and pharmacodynamic properties of promising derivatives in animal models. newdrugapprovals.org

Explore the potential of these compounds for treating a wider range of diseases, including various cancers and neurodegenerative disorders.

Computational Chemistry in Predictive Design and Optimization

Computational chemistry plays an increasingly vital role in the design and optimization of novel compounds based on the this compound scaffold.

Density Functional Theory (DFT) calculations are employed to study the molecular structure, vibrational spectra, and electronic properties of acrylic acid derivatives. researchgate.netbohrium.com These studies provide insights into the compound's stability, reactivity, and potential intermolecular interactions. researchgate.net For instance, computational studies can help in understanding the role of flexibility in non-covalent interactions and binding affinity with biological targets like PPAR-γ receptors. researchgate.net

Molecular docking simulations are used to predict the binding modes and affinities of these compounds with their target proteins. bohrium.comresearchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies have been used to investigate the inhibitor characteristics of acrylic acid derivatives on human monoamine oxidase B (MAOB) enzyme. researchgate.net

Computational methods are also being used to design and screen "green" monomers for molecularly imprinted polymers, which are materials with tailor-made recognition sites for specific molecules. mdpi.com

Future directions in this area include:

Utilizing more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of these compounds and their interactions with biological systems.

Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before their synthesis.

Employing computational tools to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates.

Synergistic Applications with Other Chemical Entities

The combination of this compound derivatives with other chemical entities presents a promising strategy to enhance their therapeutic efficacy and overcome challenges like drug resistance.

The concept of multi-target-directed ligands (MTDLs) involves designing single molecules that can interact with multiple biological targets. rsc.org As mentioned earlier, tacrine-cinnamic acid hybrids are an example of this approach for Alzheimer's disease. rsc.orgrsc.org Another example is the development of dual-acting inhibitors that target both receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). mdpi.com

The synergistic effects of combining amino compounds with other materials are also being explored. For instance, research has shown that certain amino acids can mitigate the oxidation of 2D MXene nanosheets in aqueous environments, which is crucial for their long-term stability and application in devices like supercapacitors. rsc.org

Future research in this domain will likely focus on:

The rational design of novel hybrid molecules that combine the pharmacophore of this compound with other active moieties. researchgate.net

Investigating the synergistic effects of combining these compounds with existing drugs to improve treatment outcomes and reduce side effects.

Exploring the use of these compounds in combination with nanomaterials to develop advanced drug delivery systems and diagnostic tools. google.com

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-aminophenyl)acrylic acid?

The compound can be synthesized via condensation reactions, such as the Knoevenagel reaction, using 3-aminobenzaldehyde and malonic acid under basic conditions. Solvent selection (e.g., ethanol or methanol) and base choice (e.g., NaOH or KOH) critically influence yield. Decarboxylation steps may require controlled heating (80–100°C) to prevent side reactions . For analogous acrylates, asymmetric Morita-Baylis-Hillman (MBH) reactions with chiral catalysts (e.g., C6/C7 quaternary ammonium salts) have achieved enantioselectivity in structurally related compounds, suggesting potential for stereocontrolled synthesis .

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR : The E-configuration of the double bond is confirmed by a coupling constant (J) of 12–16 Hz between Hα and Hβ protons. Aromatic protons from the 3-aminophenyl group appear as distinct signals in the δ 6.5–7.5 ppm range.

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dimer formation via COOH groups), as demonstrated for related acrylates in crystallography studies .

Q. What solvents and reaction conditions stabilize this compound during purification?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while acidic aqueous workup minimizes decomposition. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the compound. Lyophilization is recommended for final purification to avoid thermal degradation .

Q. How does the 3-aminophenyl substituent influence the compound’s electronic properties?

The amino group acts as an electron donor, increasing electron density on the aromatic ring. This enhances resonance stabilization of the acrylate moiety, as shown by DFT calculations in related compounds. Substituent effects can be quantified via Hammett σ constants or computational electrostatic potential maps .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Chiral MBH reactions using bifunctional ammonium-carbene catalysts (e.g., strychnine-derived salts) enable enantioselectivity up to 90% ee in structurally similar acrylates. Reaction optimization includes:

- Temperature control (0–25°C) to minimize racemization.

- Solvent polarity adjustments (e.g., THF vs. toluene) to stabilize transition states.

- Catalyst loading (5–10 mol%) to balance cost and efficiency .

Q. What computational methods predict the compound’s interactions with β-lactamases or other enzymatic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to KPC-2 or OXA-48 carbapenemases, leveraging crystal structures (PDB: 5UIG).

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ, π) with inhibitory IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

Conflicting results often arise from assay variability (e.g., bacterial strain differences) or substituent positioning. Systematic approaches include:

Q. What crystallographic techniques elucidate supramolecular interactions in this compound?

Single-crystal X-ray diffraction reveals:

Q. How do substituents on the phenyl ring modulate the compound’s antimicrobial efficacy?

- Electron-withdrawing groups (Cl, CF₃) : Increase lipophilicity, enhancing membrane penetration (logP > 2.5).

- Electron-donating groups (NH₂, OCH₃) : Improve solubility but reduce MIC values against Gram-negative bacteria. Comparative MIC data for analogs (e.g., 3-chloro vs. 3-amino derivatives) highlight trade-offs .

Q. What strategies mitigate racemization during derivatization of the acrylate moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.